molecular formula C15H17N B2573449 Bis(2-methylphenyl)methanamine CAS No. 246853-44-1

Bis(2-methylphenyl)methanamine

Cat. No. B2573449
CAS RN: 246853-44-1
M. Wt: 211.308
InChI Key: PDPZUUCRTFJFOZ-UHFFFAOYSA-N
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Description

“Bis(2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 246853-44-1 . It has a molecular weight of 211.31 .


Physical And Chemical Properties Analysis

“Bis(2-methylphenyl)methanamine” is a liquid at room temperature . It has a melting point of 54-57 degrees Celsius .

Scientific Research Applications

Photocytotoxic Compounds for Cancer Therapy

Research has demonstrated the utility of Bis(2-methylphenyl)methanamine derivatives in synthesizing photocytotoxic compounds. These compounds show potential in cellular imaging and targeted cancer therapy by generating reactive oxygen species under red light irradiation, indicating their applicability in photodynamic therapy. For instance, Iron(III) complexes synthesized with variants of Bis(2-methylphenyl)methanamine exhibited significant photocytotoxicity to various cancer cell lines through apoptosis, highlighting their therapeutic potential in treating cancer (Basu et al., 2014). Furthermore, these complexes were found to efficiently interact with DNA, suggesting their utility in targeted cancer therapy (Basu et al., 2015).

Advanced Material Synthesis

Bis(2-methylphenyl)methanamine derivatives have been utilized in synthesizing various metal-organic frameworks (MOFs) and coordination complexes with specific properties. These materials find applications in luminescence sensing, environmental remediation, and as catalysts in chemical reactions. For example, studies have shown the synthesis of novel compounds for sensing metal ions and environmental contaminants, demonstrating the versatility of Bis(2-methylphenyl)methanamine derivatives in creating sensitive and selective sensors (Zhao et al., 2017).

Corrosion Inhibition

Research on Bis(2-methylphenyl)methanamine derivatives has also revealed their efficacy as corrosion inhibitors, protecting metals from degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Arshad et al., 2020).

Chemical Synthesis and Stability Studies

Derivatives of Bis(2-methylphenyl)methanamine have been synthesized and characterized, providing insights into their structural and electronic properties. These studies are foundational for further applications in medicinal chemistry, materials science, and catalysis (Purygin & Zarubin, 2020).

Safety And Hazards

The safety information and MSDS for “Bis(2-methylphenyl)methanamine” can be found on the product link provided by the manufacturer .

properties

IUPAC Name

bis(2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPZUUCRTFJFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylphenyl)methanamine

Synthesis routes and methods

Procedure details

The following procedure was adapted from Zhang et al. (Org. Lett. 2008, 10, 5429-5432). To Mg turnings (1.53 g, 63.0 mmol, 1.50 equiv) in THF (50 mL) in an oven-dried round-bottom flask fitted with a reflux condenser was added 2-methyliodobenzene (11.0 g, 6.40 mL, 1.20 equiv) dropwise. The reaction mixture was heated to reflux for 1 h. To the reaction mixture was added o-tolunitrile (4.94 g, 5.00 mL, 42.2 mmol, 1.00 equiv) and the reaction mixture was heated to reflux for 22 h. The reaction mixture was cooled to 23° C. and a suspension of LiAlH4 (1.97 g, 51.9 mmol, 1.23 equiv) in THF (50 mL) was added and the reaction mixture was heated to reflux for 25 h. The reaction mixture was cooled to 23° C. and H2O (2 mL) was added dropwise. A solution of NaOH (2 mL, 1 M in H2O) was added slowly and 8 mL H2O was added. The reaction mixture was filtered through a celite pad, eluting with EtOAc, and concentrated. The residue was purified by Kugelrohr distillation (240 mTorr, 200° C.) to give di-o-tolylmethanamine as a yellow oil (8.52 g, 96% yield).
[Compound]
Name
Mg
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.97 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

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